Cas no 58332-02-8 (Methyl 2-cyano-4,6-dichlorobenzoate)

Methyl 2-cyano-4,6-dichlorobenzoate structure
58332-02-8 structure
商品名:Methyl 2-cyano-4,6-dichlorobenzoate
CAS番号:58332-02-8
MF:C9H5Cl2NO2
メガワット:230.047500371933
CID:4949800

Methyl 2-cyano-4,6-dichlorobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-cyano-4,6-dichlorobenzoate
    • インチ: 1S/C9H5Cl2NO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3
    • InChIKey: ONJGPNXMNVXAOA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CC(C#N)=C1C(=O)OC)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 50.1

Methyl 2-cyano-4,6-dichlorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015015115-1g
Methyl 2-cyano-4,6-dichlorobenzoate
58332-02-8 97%
1g
$1490.00 2023-09-01
Alichem
A015015115-250mg
Methyl 2-cyano-4,6-dichlorobenzoate
58332-02-8 97%
250mg
$480.00 2023-09-01
Alichem
A015015115-500mg
Methyl 2-cyano-4,6-dichlorobenzoate
58332-02-8 97%
500mg
$855.75 2023-09-01

Methyl 2-cyano-4,6-dichlorobenzoate 関連文献

Methyl 2-cyano-4,6-dichlorobenzoateに関する追加情報

Methyl 2-cyano-4,6-dichlorobenzoate (CAS No. 58332-02-8): A Versatile Intermediate in Modern Chemical Synthesis

Methyl 2-cyano-4,6-dichlorobenzoate (CAS No. 58332-02-8) is a significant compound in the realm of organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, characterized by a benzoate ester group and cyano as well as chloro substituents, make it a valuable intermediate for the synthesis of various biologically active molecules. This article delves into the compound's properties, synthetic pathways, and its emerging applications in contemporary research.

The molecular structure of Methyl 2-cyano-4,6-dichlorobenzoate consists of a benzene ring substituted with a cyano group at the 2-position and two chloro atoms at the 4- and 6-positions, further functionalized with a methyl ester group at the 3-position. This arrangement imparts distinct reactivity patterns, making it an attractive building block for medicinal chemists. The cyano group can undergo various transformations, including reduction to an amine or condensation reactions, while the chloro substituents are susceptible to nucleophilic substitution reactions. These features have been exploited in numerous synthetic strategies to develop novel compounds with potential therapeutic applications.

In recent years, there has been growing interest in leveraging Methyl 2-cyano-4,6-dichlorobenzoate as a precursor in the development of pharmaceuticals. One notable area of research involves its use in the synthesis of kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, where the cyano group can be modified to enhance binding affinity to the active site of the enzyme. Preliminary studies have shown promising results in vitro, suggesting its potential as a lead compound for further optimization.

The agrochemical industry has also benefited from the versatility of Methyl 2-cyano-4,6-dichlorobenzoate. Its structural motifs are reminiscent of several known herbicides and fungicides, prompting researchers to investigate its derivatives as candidates for new crop protection agents. By modifying the ester group or introducing additional functional groups, scientists have generated compounds with enhanced efficacy against resistant weed species while maintaining environmental safety profiles. Such efforts align with global trends toward sustainable agriculture and minimized ecological impact.

Synthetic methodologies for preparing Methyl 2-cyano-4,6-dichlorobenzoate have been refined over time to achieve high yields and purity. Common approaches involve the chlorination of methyl salicylate followed by cyanation and further functionalization steps. Advances in catalytic systems have enabled more efficient and selective transformations, reducing byproduct formation and improving overall process economics. These advancements are particularly relevant in industrial settings where cost-effectiveness and scalability are paramount.

The compound's reactivity also makes it a valuable tool in material science applications. Researchers have explored its use in polymer chemistry, where it serves as a monomer or crosslinking agent to create novel materials with tailored properties. For example, copolymerization with other units has yielded polymers with improved thermal stability or biodegradability, opening doors for applications in packaging and biomedical devices.

In conclusion, Methyl 2-cyano-4,6-dichlorobenzoate (CAS No. 58332-02-8) is a multifaceted compound with broad utility across multiple sectors. Its structural features enable diverse synthetic pathways leading to biologically active molecules, making it indispensable in pharmaceutical research. Additionally, its applications in agrochemicals and material science underscore its importance as a chemical intermediate. As research continues to uncover new possibilities for this compound, its role is expected to expand further into emerging fields such as green chemistry and nanotechnology.

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